(3-Nitrophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate
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Overview
Description
(3-Nitrophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound that features a nitrophenyl group, a diphenylcyclohexene core, and a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexene core. The nitrophenyl group can be introduced through nitration reactions, where a nitro group is added to a phenyl ring using nitric acid and sulfuric acid as reagents. The carboxylate group is often introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with an amino group replacing the nitro group.
Substitution: Halogenated or alkylated derivatives with new substituents on the phenyl rings.
Scientific Research Applications
(3-Nitrophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The diphenylcyclohexene core may interact with hydrophobic regions of proteins, affecting their function and stability. The carboxylate group can form hydrogen bonds with biological molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate: Similar structure but with the nitro group in a different position.
(3-Nitrophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
Uniqueness
(3-Nitrophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to the specific positioning of the nitro group and the presence of the carboxylate functional group
Properties
CAS No. |
62544-84-7 |
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Molecular Formula |
C25H21NO4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(3-nitrophenyl) 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C25H21NO4/c27-25(30-22-13-7-12-21(17-22)26(28)29)20-14-15-23(18-8-3-1-4-9-18)24(16-20)19-10-5-2-6-11-19/h1-13,17,20H,14-16H2 |
InChI Key |
XHBSLGBZYQHGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1C(=O)OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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